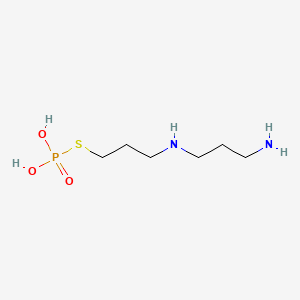

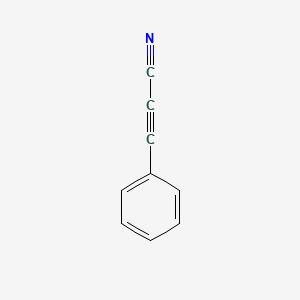

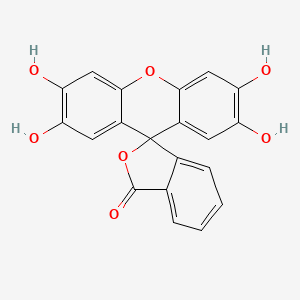

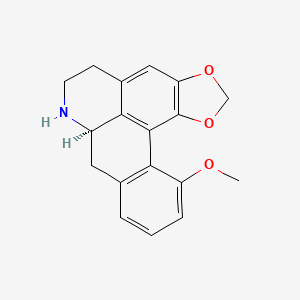

![molecular formula C16H18N4O2 B1195800 2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)

2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-methyl-2-furanyl)-1-[4-(2-pyrimidinyl)-1-piperazinyl]-2-propen-1-one is a N-arylpiperazine.

Scientific Research Applications

Ligand Binding and Synthesis

- Piperazin-1-yl substituted unfused heterobiaryls, including compounds like 2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine, have been synthesized as ligands for the 5-HT7 receptors. These compounds help in understanding the structural features affecting 5-HT7 binding affinity. Key insights include the importance of the 4-(3-furyl) moiety and the flexibility of the pyrimidine core to be replaced by a pyridine ring without substantially losing binding affinity (Strekowski et al., 2016).

Hypoglycemic Activity

- Studies on 4-amino-2-(1-piperazinyl)pyrimidines, similar in structure to the mentioned compound, have shown a correlation between the basicity of the piperazinyl group and hypoglycemic activity. This indicates potential applications in the study and treatment of diabetes (Sekiya et al., 1983).

Chemical Synthesis and Variability

- The synthesis of various derivatives of pyrimidine, including structures related to 2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine, has been explored. These studies provide insights into the chemical synthesis and potential modifications of such compounds, which could be relevant for pharmaceutical and chemical research (Ahmed et al., 2003).

Antimicrobial Activities

- Compounds structurally related to 2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine have shown potential in antimicrobial and antifungal activities. This suggests possible applications in developing new antibiotics or antifungal agents (El Azab & Khaled, 2015).

Antibacterial Agents

- Derivatives of 2-(1-piperazinyl)pyrimidine, closely related to the compound , have demonstrated significant antibacterial activity. This indicates a potential use in creating new antibacterial drugs, especially against gram-negative bacteria (Matsumoto & Minami, 1975).

Coordination Chemistry and Polymer Application

- Studies on ditopic pyrimidine-hydrazone ligands with terminal acryloyl groups, similar in function to 2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine, have been conducted. These compounds have applications in coordination chemistry and can be incorporated into copolymer gel actuators, indicating potential use in material sciences (Hutchinson et al., 2013).

properties

Product Name |

2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine |

|---|---|

Molecular Formula |

C16H18N4O2 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C16H18N4O2/c1-13-3-4-14(22-13)5-6-15(21)19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-12H2,1H3/b6-5+ |

InChI Key |

ZQASEDXTLUSBAI-AATRIKPKSA-N |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)N2CCN(CC2)C3=NC=CC=N3 |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)N2CCN(CC2)C3=NC=CC=N3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.